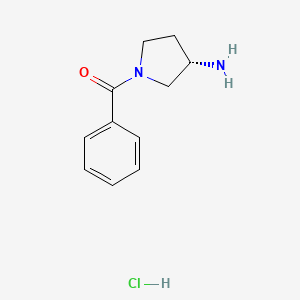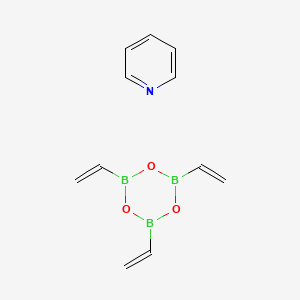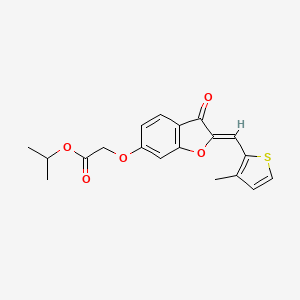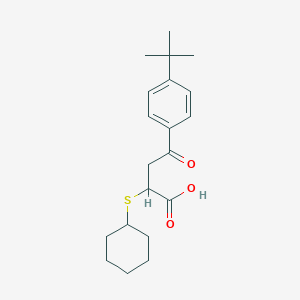
ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (acetamido), a thioether group (thiomethyl), and a pyridinone group (4-oxopyridin-1(4H)-yl). It also contains a fluorophenyl group, indicating the presence of a fluorine atom, which can significantly affect the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorine atom in the fluorophenyl group would be expected to have a significant impact on the compound’s electronic structure due to its high electronegativity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ester and amide groups could undergo hydrolysis, the thioether group could be oxidized, and the pyridinone group could participate in various condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the fluorine atom could increase the compound’s stability and polarity, while the presence of the ester, amide, and thioether groups could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Activities : A study by Wardkhan et al. (2008) focuses on the synthesis of thiazole derivatives and their fused compounds, demonstrating antimicrobial activities against bacterial and fungal isolates. Such research highlights the potential of structurally complex compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Chemical Synthesis and Applications
- Heterocyclic Systems : Research by Selič et al. (1997) describes the synthesis of heterocyclic systems from methyl and phenylmethyl derivatives, aiming at preparing compounds with potential pharmaceutical applications (Selič et al., 1997).
- Fluoroionophores : A study by Hong et al. (2012) on the development of fluoroionophores based on diamine-salicylaldehyde derivatives showcases the creation of specific metal ion sensors, indicating the potential use of complex organic molecules in analytical chemistry (Hong et al., 2012).
Material Science and Engineering
- Solar Cells : Research into the degradation of PEIE interlayers in PTB7:[70]PCBM based solar cells by Pozo et al. (2017) emphasizes the importance of chemical stability in materials used for photovoltaic applications (Pozo et al., 2017).
Nonlinear Optical (NLO) Properties
- In Silico Screening for NLO Activities : A recent study by Kiven et al. (2023) on the screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and derivatives for NLO activities using DFT suggests the potential of ethyl derivatives in the development of NLO materials (Kiven et al., 2023).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science or a similar field, its properties would likely be influenced by its molecular structure .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-3-32-24(30)19-6-4-5-7-20(19)26-23(29)14-27-13-22(31-2)21(28)12-17(27)15-33-18-10-8-16(25)9-11-18/h4-13H,3,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKZTQLNHFTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)
